2-bromo-5-(difluoromethyl)phenol
Description
Its structural uniqueness lies in the combination of electron-withdrawing substituents (Br and -CF₂H), which influence its electronic, steric, and physicochemical properties.
Synthesis
The compound can be synthesized via palladium-catalyzed hydroxylation of aryl halides followed by difluoromethylation using reagents like HCF₂OTf (difluoromethyl triflate). This two-step method is compatible with diverse functional groups (e.g., esters, amides) and avoids hazardous alkylation agents such as methyl bromide .
Properties
CAS No. |
1261760-40-0 |
|---|---|
Molecular Formula |
C7H5BrF2O |
Molecular Weight |
223.01 g/mol |
IUPAC Name |
2-bromo-5-(difluoromethyl)phenol |
InChI |
InChI=1S/C7H5BrF2O/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7,11H |
InChI Key |
VBJXQYBZTQBMHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)O)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(difluoromethyl)phenol can be achieved through several methods. One common approach involves the bromination of 5-(difluoromethyl)phenol using bromine in the presence of a catalyst such as iron powder. The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, advanced purification methods such as chromatography and crystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(difluoromethyl)phenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The difluoromethyl group can undergo reduction to form methyl or other reduced derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of methylated or other reduced derivatives
Scientific Research Applications
2-Bromo-5-(difluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-5-(difluoromethyl)phenol involves its interaction with various molecular targets. The bromine and difluoromethyl groups contribute to its reactivity and ability to form hydrogen bonds. These interactions can affect biological pathways and molecular targets, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key properties of 2-bromo-5-(difluoromethyl)phenol with analogous bromophenols:
Key Observations :
- Lipophilicity : The trifluoromethyl (-CF₃) variant exhibits higher lipophilicity (logP ~2.5) compared to the difluoromethyl (-CF₂H) analogue (logP ~1.8) due to reduced polarity .
- Hydrogen Bonding: The -CF₂H group retains partial H-bond donor capacity, mimicking phenolic -OH groups, whereas -CF₃ lacks this property .
- Reactivity : Bromomethyl (-CH₂Br) derivatives are more reactive in nucleophilic substitutions, whereas -CF₂H and -CF₃ groups are inert under physiological conditions .
Research Findings and Trends
- Bioisosterism : The -CF₂H group is increasingly adopted as a lipophilic bioisostere for -OH, balancing solubility and membrane permeability in drug candidates .
- Antibacterial Activity: Difluoromethyl-substituted cinnamoyl amides derived from this compound show potent activity against Gram-positive bacteria (MIC ≤1 µg/mL) .
- Thermodynamic Stability: Trifluoromethylated phenols exhibit higher thermal stability (decomposition >200°C) compared to difluoromethylated counterparts (~150°C) .
Biological Activity
2-Bromo-5-(difluoromethyl)phenol is a halogenated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
Molecular Formula: C7H5BrF2O
Molecular Weight: 227.02 g/mol
CAS Number: 402-05-1
Synthesis
The synthesis of this compound typically involves the bromination of 5-(difluoromethyl)phenol under controlled conditions. The reaction can be optimized using various solvents and temperatures to yield high purity products.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antibacterial and antifungal agent.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity, making it a candidate for further development in antimicrobial therapies.
Antifungal Activity
In vitro studies have shown that this compound also possesses antifungal activity against Candida albicans. The compound's efficacy was evaluated using standard antifungal susceptibility tests, revealing promising results comparable to existing antifungal agents.
The mechanism by which this compound exerts its biological effects appears to involve the disruption of microbial cell membranes and interference with metabolic pathways. This disruption leads to cell lysis and ultimately inhibits growth.
Case Studies
Several case studies have documented the biological effects of this compound:
-
Study on Bacterial Resistance:
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound could overcome resistance in certain bacterial strains, enhancing its therapeutic potential against resistant infections . -
Fungal Inhibition Study:
Another investigation focused on its antifungal properties, where it was found to inhibit biofilm formation in Candida albicans, indicating a novel mechanism for combating fungal infections . -
Synergistic Effects:
Research has also explored the synergistic effects of combining this compound with other antibiotics, which resulted in enhanced antibacterial activity, suggesting potential applications in combination therapy .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 227.02 g/mol |
| Antibacterial MIC (S. aureus) | 4 µg/mL |
| Antifungal MIC (C. albicans) | 8 µg/mL |
| Log P (octanol-water partition coefficient) | 3.17 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
